Naringenin-4'-o-beta-d-glucuronide
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Overview
Description
Naringenin-4’-o-beta-d-glucuronide is a metabolite of the flavonoid naringin. It is known for its inhibitory effect on the human cytochrome P450 isoform CYP1A2 . This compound is a glucuronide conjugate of naringenin, which is a flavanone found in citrus fruits like grapefruit and oranges. Naringenin-4’-o-beta-d-glucuronide has gained attention due to its potential therapeutic applications and its role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naringenin-4’-o-beta-d-glucuronide typically involves the glucuronidation of naringenin. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of UDP-glucuronosyltransferases (UGTs) which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to naringenin . Chemical glucuronidation can be performed using glucuronic acid derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of Naringenin-4’-o-beta-d-glucuronide may involve large-scale enzymatic processes due to their specificity and efficiency. The use of recombinant UGTs in bioreactors can facilitate the production of this compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions
Naringenin-4’-o-beta-d-glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
Naringenin-4’-o-beta-d-glucuronide has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving flavonoid metabolism and glucuronidation.
Biology: It serves as a tool to study the inhibitory effects on cytochrome P450 enzymes, particularly CYP1A2.
Mechanism of Action
Naringenin-4’-o-beta-d-glucuronide exerts its effects primarily through the inhibition of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can modulate the metabolism of various endogenous and exogenous compounds, affecting their bioavailability and activity . The compound interacts with the active site of the enzyme, preventing the binding and metabolism of substrates .
Comparison with Similar Compounds
Similar Compounds
Naringin: The parent compound of Naringenin-4’-o-beta-d-glucuronide, found in citrus fruits.
Naringenin: The aglycone form of naringin, which undergoes glucuronidation to form Naringenin-4’-o-beta-d-glucuronide.
Hesperidin: Another flavonoid glycoside found in citrus fruits with similar antioxidant properties.
Uniqueness
Naringenin-4’-o-beta-d-glucuronide is unique due to its specific inhibitory effect on CYP1A2, which is not as pronounced in its parent compounds, naringin and naringenin . This makes it particularly valuable in studies related to drug metabolism and interactions.
Properties
Molecular Formula |
C21H20O11 |
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Molecular Weight |
448.4 g/mol |
IUPAC Name |
6-[4-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H20O11/c22-9-5-11(23)15-12(24)7-13(31-14(15)6-9)8-1-3-10(4-2-8)30-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-6,13,16-19,21-23,25-27H,7H2,(H,28,29) |
InChI Key |
DFIUUCDSSKATFP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
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